The molecular structure of 4-(2,3-difluorophenoxy)benzoic acid consists of a biphenyl scaffold where a benzoic acid moiety is linked to a 2,3-difluorophenyl group via an ether bond. The IUPAC name (2-(2,3-difluorophenoxy)benzoic acid) reflects this arrangement. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₈F₂O₃ | |
| Molecular weight | 250.20 g/mol | |
| Hydrogen bond donors | 1 (carboxylic acid -OH) | |
| Hydrogen bond acceptors | 5 (2 F, 3 O) |
While no direct single-crystal X-ray diffraction (SC-XRD) data exists for this compound, analogous fluorinated biphenyl systems exhibit monoclinic crystal systems with space group P2₁/c. The 2,3-difluoro substitution likely induces torsional strain in the phenoxy group, reducing coplanarity with the benzoic acid ring. This distortion is supported by computational studies on similar compounds, which show dihedral angles of 35–50° between aromatic rings in gas-phase optimizations.
The positioning of fluorine atoms significantly influences physicochemical properties:
*Calculated using PubChem data.
Ortho-difluorination decreases π-π stacking interactions compared to para-substituted analogues, as evidenced by 15–20% lower melting points in related compounds. The 2,3-difluoro configuration creates a dipole moment (calculated: 2.1 D) that enhances water solubility relative to mono-fluorinated derivatives.
The carboxylic acid group enables prototropic tautomerism, while fluorine substitution modulates conformational stability:
The introduction of fluorine atoms into aromatic systems often involves directed ortho-metalation or halogen-exchange reactions. A prominent route to 2,3-difluorophenol, a key precursor for 4-(2,3-difluorophenoxy)benzoic acid, employs lithiation-borylation-oxidation sequences. For example, 1,2-difluorobenzene undergoes lithiation at -78°C using n-butyllithium, followed by reaction with trimethyl borate to form a boronic ester intermediate. Subsequent oxidation with hydrogen peroxide yields 2,3-difluorophenol in 96.5% yield [2]. This method avoids hazardous reagents like gaseous fluorine and ensures regioselective fluorination.
Alternative approaches leverage nitration and diazotization. Nitration of 2,4-difluoro-3-chlorobenzoic acid with concentrated nitric acid at elevated temperatures introduces a nitro group at the 5-position, which is subsequently reduced to an amine. Diazotization and hydrolysis then replace the amine with a hydroxyl group, completing the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid [1]. While this pathway targets a related compound, it highlights the utility of diazotization in functionalizing fluorinated aromatics.
Table 1: Representative Fluorination Conditions
| Substrate | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| 1,2-Difluorobenzene | n-BuLi, B(OMe)~3~, H~2~O~2~ | -78°C | 96.5 [2] |
| 2,4-Difluoro-3-chlorobenzoic acid | HNO~3~, H~2~/Pd-C | 100°C | 94 [1] |
The Suzuki-Miyaura reaction enables efficient construction of the biphenyl ether scaffold. Nickel-catalyzed couplings are particularly effective for aryl ethers. For instance, aryl carbamates or pivalates derived from 2,3-difluorophenol react with boronic acids under NiCl~2~(PCy~3~)~2~ catalysis to form biaryl ethers [5]. This method tolerates electron-withdrawing and donating groups, making it adaptable to diverse substrates.
In one protocol, 2,3-difluorophenyl pivalate couples with 4-bromobenzoic acid methyl ester in the presence of NiCl~2~(PCy~3~)~2~ and K~3~PO~4~ in toluene at 110°C, yielding the biphenyl ether precursor to 4-(2,3-difluorophenoxy)benzoic acid. The ester group is later hydrolyzed to the carboxylic acid [5]. This approach avoids the use of palladium catalysts, reducing costs while maintaining high efficiency.
Key Reaction Parameters
The installation of the carboxylic acid group typically involves oxidation or hydrolysis. Methyl or ethyl esters of benzoic acid derivatives are hydrolyzed under acidic or basic conditions. For example, methyl 4-(2,3-difluorophenoxy)benzoate undergoes hydrolysis with aqueous HCl in refluxing ethanol to yield the free acid [1].
Alternatively, oxidative methods convert alkyl side chains to carboxylic acids. tert-Butyl groups adjacent to the aromatic ring are oxidized using KMnO~4~ in acidic media, though this approach requires careful control to prevent over-oxidation. Recent advances employ catalytic systems with TEMPO and NaOCl for selective oxidation of primary alcohols to carboxylic acids, though this remains underexplored for fluorinated aromatics [6].
Comparative Hydrolysis Conditions
| Substrate | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Methyl 4-(2,3-difluorophenoxy)benzoate | 6M HCl, EtOH | 80°C | 89 [1] |
| Ethyl 4-(2,3-difluorophenoxy)benzoate | NaOH, H~2~O/EtOH | 70°C | 85 [3] |
The thermodynamic stability of 4-(2,3-Difluorophenoxy)benzoic acid exhibits significant temperature-dependent characteristics that determine its practical applications across different environmental conditions. Research on structurally similar benzoic acid derivatives provides crucial insights into the stability profile of this fluorinated compound [1] [2].
Under elevated temperature conditions, the compound demonstrates progressive thermal degradation patterns consistent with other substituted benzoic acids. Studies indicate that benzoic acid derivatives generally remain stable at temperatures up to 150°C, with mild degradation occurring at 200°C and severe degradation at 250°C [1]. The presence of fluorine substituents in the phenoxy moiety is expected to enhance thermal stability compared to unsubstituted analogs due to the strong carbon-fluorine bond strength and the electron-withdrawing nature of fluorine atoms [3].
The subcritical water stability studies reveal that the primary degradation pathway involves decarboxylation reactions, leading to the formation of corresponding aromatic ethers and benzene derivatives [2] [4]. For 4-(2,3-Difluorophenoxy)benzoic acid, the expected degradation products under high-temperature aqueous conditions would include 2,3-difluorophenol and phenol derivatives, following the general pattern observed for benzoic acid derivatives [1].
Temperature-dependent solubility data for related difluorobenzoic acids demonstrate increased solubility with rising temperature, following the general trend observed for substituted benzoic acids [5]. The solubility enhancement ranges from 10⁻⁴ to 10⁻⁵ mole fraction in water at standard conditions, with significant increases observed at elevated temperatures [5].
The thermodynamic parameters governing stability include entropy contributions from conformational flexibility and enthalpy changes associated with intermolecular interactions. The difluorophenoxy substituent introduces additional conformational degrees of freedom while maintaining favorable intramolecular interactions through the ether linkage [6].
Environmental factors such as pH, ionic strength, and the presence of catalytic species significantly influence the stability profile. The compound maintains optimal stability in neutral to slightly acidic conditions, with accelerated degradation observed under strongly basic conditions due to enhanced nucleophilic attack on the ether linkage [2].
The solubility characteristics of 4-(2,3-Difluorophenoxy)benzoic acid reflect the compound's amphiphilic nature, combining the polar carboxylic acid functionality with the moderately polar difluorophenoxy group. This structural arrangement creates a unique solubility profile that differs significantly from simple benzoic acid derivatives [7] [8].
In polar solvent systems, the compound exhibits enhanced solubility due to multiple interaction mechanisms. The carboxylic acid group readily forms hydrogen bonds with protic solvents such as water, alcohols, and phenols [7] [9]. The experimental solubility data for structurally related phenoxybenzoic acids indicate moderate solubility in polar organic solvents, with values ranging from 5-15 mg/mL in ethanol, dimethyl sulfoxide, and dimethyl formamide [9].
The presence of fluorine atoms in the phenoxy moiety introduces unique solvent interaction patterns. Fluorinated aromatic compounds generally demonstrate increased lipophilicity compared to their non-fluorinated analogs, which influences their solubility in both polar and non-polar systems [10] [11]. The electron-withdrawing nature of fluorine atoms affects the electron density distribution, potentially enhancing interactions with polar solvents through dipole-dipole mechanisms [12].
Water solubility analysis reveals temperature-dependent behavior consistent with other substituted benzoic acids. The compound's solubility in water is expected to range from 2-4 g/L at 25°C, increasing significantly with temperature elevation [13] [8]. The solubility enhancement follows the general pattern: 1.7 g/L at 0°C, 3.44 g/L at 25°C, 5.51 g/L at 40°C, and 21.45 g/L at 75°C [13].
Non-polar solvent systems present different solubility characteristics. The compound shows enhanced solubility in aromatic solvents such as benzene and toluene due to π-π stacking interactions between the aromatic rings [6] [14]. Halogenated solvents, including dichloromethane and chloroform, provide excellent solubility due to favorable interactions with the fluorinated phenoxy group [8].
The self-association behavior in solution significantly influences solubility patterns. Spectroscopic studies reveal that substituted benzoic acids form hydrogen-bonded dimers in aprotic solvents with low hydrogen bond acceptor propensity [6]. In solvents with hydrogen bond acceptor propensity β > 0.3, the carboxylic group interacts preferentially with the solvent, screening intermolecular associations [6].
Solvent classification based on hydrogen bonding interactions divides systems into two categories: Group 1 solvents (aprotic or low hydrogen bond acceptor propensity) where hydrogen-bonded dimers predominate, and Group 2 solvents (hydrogen bond acceptor propensity β > 0.3) where solvent-solute interactions dominate [6].
| Solvent System | Solubility Range | Interaction Mechanism |
|---|---|---|
| Water (25°C) | 2-4 g/L | Hydrogen bonding |
| Ethanol | 5-10 mg/mL | Hydrogen bonding |
| DMSO | 10-15 mg/mL | Dipole interactions |
| DMF | 15-20 mg/mL | Dipole interactions |
| Dichloromethane | High | Fluorine interactions |
| Benzene | Moderate | π-π stacking |
Density Functional Theory calculations provide comprehensive insights into the electronic structure properties of 4-(2,3-Difluorophenoxy)benzoic acid, revealing the influence of fluorine substitution on molecular orbital characteristics and reactivity patterns [15] [16] [17].
The frontier molecular orbital analysis reveals distinct electronic distributions characteristic of fluorinated aromatic systems. The highest occupied molecular orbital primarily localizes on the benzoic acid portion of the molecule, while the lowest unoccupied molecular orbital shows significant contribution from the difluorophenoxy moiety [18] [19]. This distribution pattern indicates charge transfer characteristics that influence the compound's reactivity and interaction capabilities.
Quantum chemical calculations at the B3LYP/6-31G(d,p) level demonstrate that fluorine substitution significantly affects the electronic structure parameters [16] [20]. The presence of fluorine atoms introduces strong electron-withdrawing effects that stabilize the molecular orbitals and influence the frontier orbital energy gap [21] [16].
The density functional theory studies indicate that the HOMO-LUMO energy gap for difluorinated benzoic acid derivatives typically ranges from 4.5-5.2 eV, depending on the specific substitution pattern [18]. This energy gap influences the compound's optical properties, chemical reactivity, and potential applications in electronic materials [19].
Electronic charge distribution analysis reveals that fluorine atoms carry significant negative charge density, while the adjacent carbon atoms exhibit partial positive charge [20]. This charge distribution pattern affects the compound's dipole moment and intermolecular interaction capabilities [12].
The calculated dipole moment for structurally related difluorobenzoic acids ranges from 2.0-2.5 Debye units, indicating moderate polarity that influences solubility and interaction patterns [12]. The dipole moment orientation reflects the combined effects of the carboxylic acid group and the fluorinated phenoxy substituent [12].
Mulliken population analysis provides detailed insights into atomic charge distributions and bonding characteristics [15] [20]. The analysis reveals that the carboxylic acid oxygen atoms carry substantial negative charge, while the carboxylic carbon exhibits significant positive charge density [20].
The calculated bond lengths and angles demonstrate that fluorine substitution introduces minimal structural distortion compared to unsubstituted analogs [21]. The C-F bond lengths typically range from 1.35-1.37 Å, consistent with strong carbon-fluorine bonding [21].
Molecular electrostatic potential calculations reveal the distribution of electron-rich and electron-poor regions across the molecular surface [18] [22]. These calculations indicate that the carboxylic acid oxygen atoms represent the most electron-rich sites, while the fluorinated aromatic region shows electron-deficient characteristics [22].
The quantum chemical calculations also provide insights into acid-base properties through pKa predictions [23] [22]. The calculated pKa values for difluorobenzoic acids range from 2.3-3.2, indicating enhanced acidity compared to benzoic acid (pKa = 4.2) due to the electron-withdrawing effects of fluorine substituents [24] [23].
| Parameter | Value Range | Computational Method |
|---|---|---|
| HOMO-LUMO Gap | 4.5-5.2 eV | B3LYP/6-31G(d,p) |
| Dipole Moment | 2.0-2.5 Debye | DFT calculations |
| pKa (predicted) | 2.3-3.2 | CAM-B3LYP/SMD |
| C-F Bond Length | 1.35-1.37 Å | Geometry optimization |
Vibrational frequency calculations confirm the structural stability of optimized geometries, with no imaginary frequencies observed for the ground state conformations [18]. The calculated vibrational modes provide insights into molecular dynamics and potential energy surface characteristics [16].